4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-28(19-8-3-2-4-9-19)33(30,31)20-14-11-18(12-15-20)24(29)27-25-26-22-16-13-17-7-5-6-10-21(17)23(22)32-25/h5-7,10-16,19H,2-4,8-9H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMXIGIUUVTCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 334.42 g/mol
- Structure : The compound consists of a benzamide core substituted with a cyclohexyl group and a naphtho[2,1-d]thiazole moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the naphtho[2,1-d]thiazole moiety through cyclization reactions.
- Coupling with the benzamide structure via amide bond formation.
- Introduction of the cyclohexyl and methylsulfamoyl groups through nucleophilic substitution reactions.
The biological activity of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can be attributed to several mechanisms:
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of COX enzymes .
- Anticancer Properties : The naphtho[2,1-d]thiazole scaffold is known for its anticancer activity by interfering with cell proliferation and inducing apoptosis in cancer cells .
Case Studies
- Anti-inflammatory Activity : A study involving a series of N-cyclohexyl-substituted benzamides showed promising anti-inflammatory effects in animal models, suggesting that modifications to the benzamide structure can enhance therapeutic efficacy .
- Anticancer Activity : Research has indicated that compounds with similar thiazole structures exhibit cytotoxic effects against various cancer cell lines, leading to apoptosis through mitochondrial pathways . Specific studies on derivatives have shown inhibition of tumor growth in xenograft models.
Data Table: Biological Activities
Scientific Research Applications
The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide (commonly referred to by its IUPAC name) has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the sulfonamide group enhances its activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
Case Study : A study by Desai et al. (2016) demonstrated that derivatives similar to this compound exhibited a fourfold increase in potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin, indicating its potential as a novel antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly against various cancer cell lines.
Neuroprotective Effects
The inhibition of acetylcholinesterase (AChE) is another promising application of the compound, which could have implications for treating neurodegenerative diseases such as Alzheimer's disease.
| Activity Type | IC50 Value |
|---|---|
| Acetylcholinesterase Inhibition | 2.7 µM |
Research Findings : In preclinical models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of AChE activity compared to control groups, suggesting its efficacy in enhancing cholinergic transmission.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Comparison with Similar Compounds
Data Tables
Table 2: SAR Trends in N-(Thiazol-2-yl)Benzamides
| Substituent Position | Group | Effect on ZAC Activity |
|---|---|---|
| Thiazole 4-position | tert-butyl | ↑ Potency (IC₅₀ ↓) |
| Thiazole 4-position | p-tolyl | ↓ Activity (steric hindrance) |
| Benzamide 4-position | Sulfamoyl (alkyl) | ↑ Lipophilicity, variable activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
